1-(2,2-diphenylethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol
Overview
Description
1-(2,2-diphenylethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol is a useful research compound. Its molecular formula is C29H30N2O2 and its molecular weight is 438.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.230728204 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Analytical Characterization
- Synthesis Techniques : Research has detailed the synthesis of substances with a diphenylethylamine nucleus, including compounds like diphenidine and its analogs, to explore alternatives to arylcyclohexylamine-type substances, demonstrating potential in drug discovery (Wallach et al., 2015).
- Analytical Methods : Analytical characterizations include high-resolution electrospray mass spectrometry, liquid chromatography ESI-MS/MS, and nuclear magnetic resonance spectroscopy, which are crucial for identifying and differentiating isomers (McLaughlin et al., 2016).
Potential Therapeutic Applications
- Anticonvulsant Activity : Piperidinol esters, related to the compound , have been evaluated for antiepileptic activity, with some showing potency comparable to traditional anticonvulsants. These findings suggest potential therapeutic applications in epilepsy treatment (Waters et al., 1986).
- Dopamine Receptor Interaction : Some analogs of piperidinol have been studied as ligands for human dopamine receptors, indicating potential applications in neurological disorders and drug development for psychiatric conditions (Rowley et al., 1997).
Chemical and Structural Studies
- Molecular Structure Analysis : Studies have also been conducted on the synthesis and molecular structure of related compounds, providing insights into the crystal and molecular structure, which can be crucial for understanding drug-receptor interactions (Naveen et al., 2015).
- Photochemical Reactions : The photochemistry of related isoxazolines has been explored, suggesting applications in chemical synthesis and an understanding of reaction mechanisms under various conditions (Giezendanner et al., 1973).
Properties
IUPAC Name |
1-(2,2-diphenylethyl)-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c32-29(21-26-20-28(30-33-26)25-14-8-3-9-15-25)16-18-31(19-17-29)22-27(23-10-4-1-5-11-23)24-12-6-2-7-13-24/h1-15,20,27,32H,16-19,21-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWRKDOGRYXMDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC(=NO2)C3=CC=CC=C3)O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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